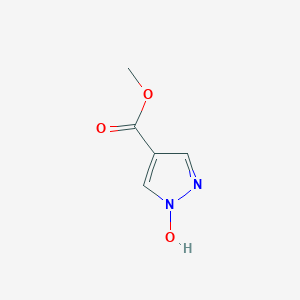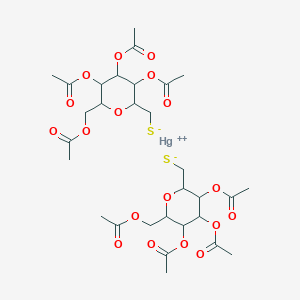
Bis-2,6-atgmhm
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-2,6-atgmhm is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the bis(amino)aryl series of compounds, which are known for their potential as therapeutic agents. In
Mecanismo De Acción
The mechanism of action of bis-2,6-atgmhm is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. Bis-2,6-atgmhm has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Bis-2,6-atgmhm has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Bis-2,6-atgmhm has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis-2,6-atgmhm has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using bis-2,6-atgmhm in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Direcciones Futuras
There are several future directions for research on bis-2,6-atgmhm. One area of research is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another area of research is to study its mechanism of action in more detail. Researchers could also investigate the potential of bis-2,6-atgmhm as a lead compound for the development of new therapeutic agents. Additionally, researchers could investigate the safety and efficacy of bis-2,6-atgmhm in human clinical trials.
Conclusion:
In conclusion, bis-2,6-atgmhm is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method is complex, and it has been studied extensively for its potential as a therapeutic agent. Bis-2,6-atgmhm has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. However, its mechanism of action is not fully understood, and its safety and efficacy in humans have not been established. There are several future directions for research on bis-2,6-atgmhm, including investigating its potential as a therapeutic agent and studying its mechanism of action in more detail.
Métodos De Síntesis
The synthesis of bis-2,6-atgmhm involves a multi-step process that starts with the preparation of 2,6-diaminotoluene. This compound is then subjected to a series of reactions that involve the use of various reagents and catalysts. The final product is obtained after purification and isolation steps. The synthesis method of bis-2,6-atgmhm is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Bis-2,6-atgmhm has been studied extensively in scientific research due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Bis-2,6-atgmhm has been used in various in vitro and in vivo studies to investigate its potential as a therapeutic agent.
Propiedades
Número CAS |
110913-60-5 |
|---|---|
Nombre del producto |
Bis-2,6-atgmhm |
Fórmula molecular |
C30H42HgO18S2 |
Peso molecular |
955.4 g/mol |
Nombre IUPAC |
mercury(2+);[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methanethiolate |
InChI |
InChI=1S/2C15H22O9S.Hg/c2*1-7(16)20-5-11-13(21-8(2)17)15(23-10(4)19)14(22-9(3)18)12(6-25)24-11;/h2*11-15,25H,5-6H2,1-4H3;/q;;+2/p-2 |
Clave InChI |
FORSGEYNZQWYKV-UHFFFAOYSA-L |
SMILES |
CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |
Sinónimos |
is(2,6-anhydro-1-thio-glycero-manno-heptitol)mercuy(II) bis-2,6-ATGMHM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



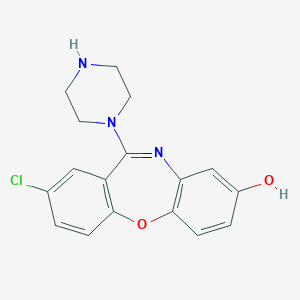


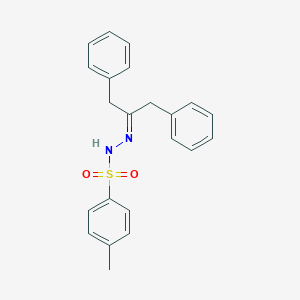
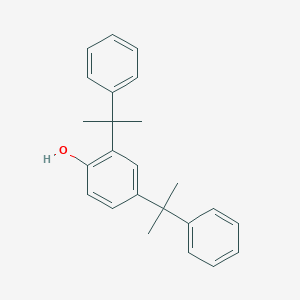





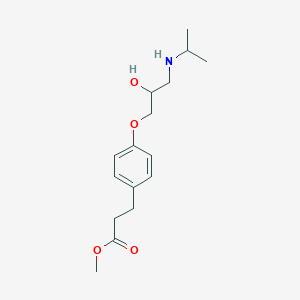
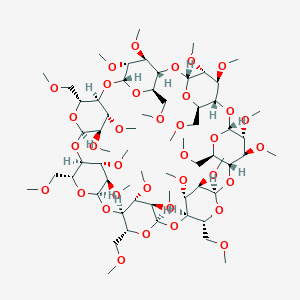
![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)
